An In-depth Technical Guide to the Chemical Properties of 2,3-Dichlorobenzoyl Cyanide
An In-depth Technical Guide to the Chemical Properties of 2,3-Dichlorobenzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichlorobenzoyl cyanide is an aromatic organic compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its primary role is as a crucial intermediate in the synthesis of various organic molecules, most notably the anticonvulsant drug Lamotrigine.[3][4][5][6][7] This guide provides a comprehensive overview of its chemical properties, synthesis, and handling, tailored for professionals in research and development.
Chemical and Physical Properties
2,3-Dichlorobenzoyl cyanide is a solid at room temperature, typically appearing as an off-white to pale brown or yellow crystalline powder.[1][2][8] It possesses a slight aromatic odor.[1]
Table 1: Physical and Chemical Properties of 2,3-Dichlorobenzoyl Cyanide
| Property | Value | Source(s) |
| Molecular Formula | C₈H₃Cl₂NO | [6][9][10] |
| Molecular Weight | 200.02 g/mol | [1][6][9][10] |
| CAS Number | 77668-42-9 | [1][6][10] |
| Melting Point | 52-65 °C | [1] |
| Boiling Point | 309 °C | [2] |
| Solubility | Soluble in methanol (B129727) and chloroform. | [1] |
| Appearance | Off-white to pale brown/yellow solid.[1][8] | [1][8] |
| LogP (predicted) | 2.85 | [1] |
Synthesis of 2,3-Dichlorobenzoyl Cyanide
The most common method for the synthesis of 2,3-Dichlorobenzoyl cyanide is through the cyanation of 2,3-dichlorobenzoyl chloride.[3] This nucleophilic acyl substitution reaction involves the displacement of the chloride ion by a cyanide ion.[3] Various catalytic systems and reaction conditions have been explored to optimize this conversion.[3]
Experimental Protocol: Synthesis via Cyanation of 2,3-Dichlorobenzoyl Chloride
This protocol is based on a common laboratory-scale synthesis.
Materials:
-
2,3-Dichlorobenzoyl chloride
-
Cuprous cyanide (CuCN)
-
Petroleum ether
Procedure:
-
In a suitable reactor, combine 2,3-dichlorobenzoyl chloride and cuprous cyanide.
-
Heat the mixture to 160-165 °C and stir for approximately 7 hours.
-
Cool the reaction mixture to 85 °C.
-
Add toluene to the mixture and stir for 1 hour at 60 °C.
-
Cool the mixture to 15 °C and filter to remove inorganic salts.
-
Distill the toluene from the filtrate under reduced pressure at 55 °C.
-
Crystallize the crude product from petroleum ether to yield 2,3-dichlorobenzoyl cyanide.[11]
Caption: Key steps in the synthesis of Lamotrigine from 2,3-Dichlorobenzoyl cyanide.
Analytical Methods
The purity and identity of 2,3-Dichlorobenzoyl cyanide are typically assessed using a variety of analytical techniques. While specific spectral data is proprietary to manufacturers, the common methods employed are listed below.
Table 2: Analytical Techniques for 2,3-Dichlorobenzoyl Cyanide
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine purity and quantify the compound. A gradient reversed-phase LC method has been developed for its separation and determination. [12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the molecular structure. |
| Infrared (IR) Spectroscopy | To identify functional groups present in the molecule. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. Predicted collision cross-section data is available. [13] |
Safety and Handling
2,3-Dichlorobenzoyl cyanide is a hazardous compound and requires strict handling procedures.
Hazard Identification:
-
Toxic if swallowed. [1]* May cause an allergic skin reaction. [1]* Causes serious eye irritation. [1]* Highly toxic to aquatic life. [1] Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, eye, and face protection.
-
Use in a well-ventilated area or under a fume hood.
-
Avoid breathing dust.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
2,3-Dichlorobenzoyl cyanide is a vital chemical intermediate with well-defined chemical properties and synthetic routes. Its primary application in the synthesis of Lamotrigine underscores its importance in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and safe handling is crucial for researchers and professionals involved in its use. The provided experimental protocols and diagrams offer a foundational guide for laboratory and process development activities.
References
- 1. Production Method of Lamotrigine - Chempedia - LookChem [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. 2,3-Dichlorobenzoyl cyanide | 77668-42-9 | Benchchem [benchchem.com]
- 4. mansapublishers.com [mansapublishers.com]
- 5. Lamotrigine | C9H7Cl2N5 | CID 3878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-Dichlorobenzoyl cyanide CAS#: 77668-42-9 [m.chemicalbook.com]
- 7. 2,3-Dichlorobenzoyl cyanide | 77668-42-9 [chemicalbook.com]
- 8. 2,3-Dichlorobenzoyl cyanide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. scbt.com [scbt.com]
- 11. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. PubChemLite - 2,3-dichlorobenzoyl cyanide (C8H3Cl2NO) [pubchemlite.lcsb.uni.lu]
